[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyrazin-2-amine” is a non-naturally occurring small molecule with the CAS Number: 88002-33-9 . It has a molecular weight of 135.13 and its IUPAC name is [1,2,4]triazolo[1,5-a]pyrazin-2-amine .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-2-amine involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction procedure has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .Molecular Structure Analysis
The molecular formula of [1,2,4]Triazolo[1,5-a]pyrazin-2-amine is C5H5N5 .Chemical Reactions Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyrazin-2-amine” is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- [1,2,4]triazolo[1,5-a]pyrimidines and its analogs have been found to have significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing against various biological targets .
- The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new therapeutic agents .
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Cancer Research
- [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines acting by different mechanisms .
- The methods of application involve the synthesis of these compounds and their testing against various cancer cell lines .
- The results have shown that these compounds have significant anticancer activity, making them of interest in the development of new anticancer drugs .
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CDK2 Inhibition
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be novel CDK2 inhibitors .
- The methods of application involve the synthesis of these compounds and their testing against CDK2 .
- The results have shown that these compounds have significant inhibitory activity against CDK2, making them of interest in the development of new cancer treatments .
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Agriculture
- [1,2,4]triazolo[1,5-a]pyrimidines and its analogs have been found to have significant biological activities in various domains such as herbicidal .
- The methods of application involve the synthesis of these compounds and their testing against various biological targets .
- The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new agricultural agents .
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FABP4 and FABP5 Inhibition
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be novel inhibitors of fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
- The methods of application involve the synthesis of these compounds and their testing against FABP4 and FABP5 .
- The results have shown that these compounds have significant inhibitory activity against FABP4 and FABP5, making them of interest in the development of new treatments for disorders such as dyslipidemia, coronary heart disease, and diabetes .
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Energetic Materials
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been found to have potential applications as primary explosives .
- The methods of application involve the synthesis of these compounds and their testing for sensitivity of energetic materials .
- The results have shown that these compounds have significant potential as primary explosives .
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Chemical Synthesis
- [1,2,4]Triazolo[1,5-a]pyrazin-2-amine can be used in the synthesis of various complex molecules .
- The methods of application involve the synthesis of these compounds and their use as building blocks in the synthesis of larger, more complex molecules .
- The results have shown that these compounds can be effectively used in the synthesis of a variety of complex molecules .
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Pharmaceutical Research
- [1,2,4]Triazolo[1,5-a]pyrazin-2-amine and its analogs have been found to have significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- The methods of application involve the synthesis of these compounds and their testing against various biological targets .
- The results have shown that these compounds have significant activity against a variety of targets, making them of interest in the development of new therapeutic agents .
-
Energetic Materials
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been found to have potential applications as primary explosives .
- The methods of application involve the synthesis of these compounds and their testing for sensitivity of energetic materials .
- The results have shown that these compounds have significant potential as primary explosives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSQAYUTMLLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515837 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine | |
CAS RN |
88002-33-9 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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